Based on the applications of related oxazolidinones [, , , ], (S)-4-Methyl-5,5-diphenyloxazolidin-2-one is anticipated to participate in reactions such as:
The synthesis of oligomers as described in the first paper demonstrates the application of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one derivatives in creating new foldamers. These oligomers exhibit ordered structures that could be useful in the design of novel peptides and proteins with specific structural and functional properties1.
In the realm of drug discovery, the inhibition of D5D by derivatives of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one represents a significant advancement. The optimized compounds not only show potent in vitro activity but also demonstrate high oral bioavailability and efficacy in vivo, as evidenced by the reduction of the hepatic arachidonic acid/dihomo-γ-linolenic acid ratio in an atherosclerosis mouse model2.
The compound's utility as a chiral auxiliary is highlighted in the conjugate addition of lithiated derivatives to cinnamoyl derivatives, leading to the preparation of enantiomerically pure 1,4-diols. This application is crucial for the synthesis of complex molecules with multiple stereogenic centers, which are important in the pharmaceutical industry3. Furthermore, the study of 4-substituted 5,5-diaryl oxazolidin-2-ones as chiral auxiliaries underscores the high yields and diastereoselectivities achievable in alkylation and azidation reactions5.
The enantiospecific synthesis of (S)-4-Isopropyl-5,5-diphenyloxazolidin-2-one through oxidative carbonylation of commercially available precursors demonstrates the compound's versatility and accessibility for further chemical transformations4.
The mechanism of action of (S)-4-Methyl-5,5-diphenyloxazolidin-2-one derivatives can be complex and multifaceted. For instance, the synthesis of oligomers containing trans-(4S,5R)-4-carboxy 5-methyloxazolidin-2-ones involves a cyclization and rearrangement process catalyzed by Sn(OTf)2, leading to the formation of ordered structures that control the formation of peptide bonds in the trans conformation1. Additionally, the discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Δ-5 Desaturase (D5D) inhibitors showcases the compound's potential in modulating enzyme activity. The optimization of these inhibitors involved modifying metabolic sites and enhancing intrinsic activity, which led to the discovery of a derivative with excellent D5D binding affinity and cellular activity2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: